molecular formula C8H5BrClN B1380848 1H-Indole, 2-bromo-6-chloro- CAS No. 1388075-92-0

1H-Indole, 2-bromo-6-chloro-

Cat. No.: B1380848
CAS No.: 1388075-92-0
M. Wt: 230.49 g/mol
InChI Key: HTTQECYVRKWWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 2-bromo-6-chloro- is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 2-bromo-6-chloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of indole derivatives. The reaction typically starts with the halogenation of indole using bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired substitution pattern on the indole ring.

Industrial Production Methods: Industrial production of 1H-Indole, 2-bromo-6-chloro- often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-bromo-6-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1H-Indole, 2-bromo-6-chloro- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is studied for its biological activity, including anticancer, antimicrobial, and antiviral properties.

    Material Science: It is used in the development of organic materials with specific electronic and optical properties.

    Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-bromo-6-chloro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The molecular pathways involved can vary, but they often include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

  • 1H-Indole, 2-bromo-5-chloro-
  • 1H-Indole, 2-bromo-7-chloro-
  • 1H-Indole, 2-chloro-6-bromo-

Comparison: 1H-Indole, 2-bromo-6-chloro- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other halogenated indoles, the position of the bromine and chlorine atoms can affect the compound’s electronic properties and its interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTQECYVRKWWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 2-bromo-6-chloro-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 2-bromo-6-chloro-
Reactant of Route 3
1H-Indole, 2-bromo-6-chloro-
Reactant of Route 4
1H-Indole, 2-bromo-6-chloro-
Reactant of Route 5
1H-Indole, 2-bromo-6-chloro-
Reactant of Route 6
1H-Indole, 2-bromo-6-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.